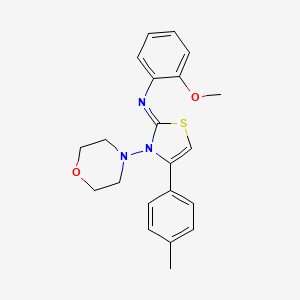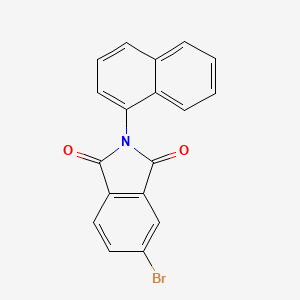![molecular formula C21H24N2O2 B14145082 4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile CAS No. 333436-84-3](/img/structure/B14145082.png)
4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile is a complex organic compound that features a piperidine ring, a hydroxy group, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzonitrile with 2-hydroxy-3-piperidin-1-ylpropoxybenzene under specific conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-[4-(2-Oxo-3-piperidin-1-ylpropoxy)phenyl]benzonitrile.
Reduction: Formation of 4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile involves its interaction with specific molecular targets. The piperidine ring and hydroxy group play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- 4-(2-Hydroxy-3-piperidin-1-ylpropoxy)benzeneboronic acid, pinacol ester
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound for various research applications .
特性
CAS番号 |
333436-84-3 |
|---|---|
分子式 |
C21H24N2O2 |
分子量 |
336.4 g/mol |
IUPAC名 |
4-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C21H24N2O2/c22-14-17-4-6-18(7-5-17)19-8-10-21(11-9-19)25-16-20(24)15-23-12-2-1-3-13-23/h4-11,20,24H,1-3,12-13,15-16H2 |
InChIキー |
NEIURDCIMIBDQF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)O |
溶解性 |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)








![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
